molecular formula C29H50N8O12S B12427775 [D-Leu-4]-OB3

[D-Leu-4]-OB3

Cat. No.: B12427775
M. Wt: 734.8 g/mol
InChI Key: UPGRZGJMOBNXSP-SRUBXKRYSA-N
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Description

[D-Leu-4]-OB3 is a synthetic peptide derivative that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the incorporation of D-leucine at the fourth position of the peptide sequence, which imparts distinct structural and functional attributes compared to its L-leucine counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Leu-4]-OB3 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The incorporation of D-leucine at the fourth position is achieved using Fmoc-D-Leu-OH as the building block. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions, utilizing reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure. After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[D-Leu-4]-OB3 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like DIC and OxymaPure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while reduction can yield linear peptides.

Scientific Research Applications

[D-Leu-4]-OB3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of [D-Leu-4]-OB3 involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of D-leucine alters the peptide’s conformation, enhancing its stability and resistance to enzymatic degradation. This modification allows the peptide to exert prolonged effects on its targets, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [L-Leu-4]-OB3: The L-leucine counterpart, which has different structural and functional properties.

    Fusaristatin A: A cyclic lipopeptide with similar structural features but distinct biological activities.

    Epimerized Peptides: Peptides with epimerized amino acids that exhibit different bioactivities and stability profiles.

Uniqueness

[D-Leu-4]-OB3 stands out due to the incorporation of D-leucine, which imparts enhanced stability and resistance to enzymatic degradation. This unique feature makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C29H50N8O12S

Molecular Weight

734.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17-,18+,19+,20+,22+/m1/s1

InChI Key

UPGRZGJMOBNXSP-SRUBXKRYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N

Origin of Product

United States

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